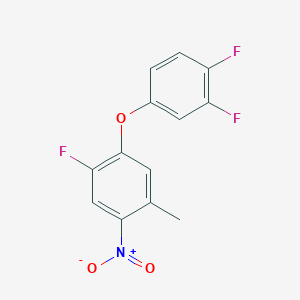

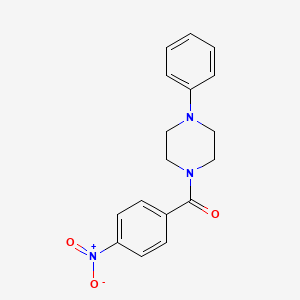

![molecular formula C22H13NO2 B5560734 2-(2-naphthyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5560734.png)

2-(2-naphthyl)-1H-benzo[f]isoindole-1,3(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzo[f]isoindole derivatives involves multistep organic reactions, starting from specific naphthalene and amine precursors. For instance, Claessens et al. (2008) describe a method starting from 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene, reacting with primary amines to yield benzo[f]isoindole-4,9-diones via CAN-mediated oxidation or alternative pathways involving 2,3-dihydrobenzo[f]isoindoles which spontaneously oxidize (Claessens et al., 2008).

Applications De Recherche Scientifique

Synthesis Techniques

Synthesis of benzo[f]isoindole-4,9-diones :Claessens et al. (2008) describe a synthesis process for benzo[f]isoindole-4,9-diones starting from 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene with primary amines, followed by CAN-mediated oxidation. This method offers an alternative route for synthesizing benzo[f]isoindole-4,9-diones, which might include 2-(2-naphthyl)-1H-benzo[f]isoindole-1,3(2H)-dione (Claessens et al., 2008).

New Synthesis Routes :Deblander et al. (2009) developed two synthetic routes for substituted benzo[f]isoindole-4,9-diones. These methods include N-trifluoroacetyl-protected naphthoquinones and subsequent bromomethylation and N-deprotection, offering insights into novel synthesis pathways that could potentially apply to 2-(2-naphthyl)-1H-benzo[f]isoindole-1,3(2H)-dione (Deblander et al., 2009).

Molecular Transformations and Chemical Reactions

Photochemical Cycloaddition :Gilgen et al. (1974) explored photochemical cycloaddition reactions involving 2,3-Diphenyl-2H-azirine and 1,4-benzoquinones to form 2H-isoindole-4,7-diones. This research could provide a framework for understanding similar photochemical transformations of 2-(2-naphthyl)-1H-benzo[f]isoindole-1,3(2H)-dione (Gilgen et al., 1974).

Solvation and Gel-Formation in Imide Derivatives :Singh and Baruah (2008) investigated how solvation controls reaction paths and gel-formation in imide derivatives, including 2-(2-amino-4-nitrophenyl)-benzo[d,e]isoquinoline-1,3-dione. This study could offer insights into the behavior of similar compounds like 2-(2-naphthyl)-1H-benzo[f]isoindole-1,3(2H)-dione in different solvents (Singh & Baruah, 2008).

Biomedical Applications

Anticancer Properties :Dang Thi et al. (2015) conducted research on the synthesis and anticancer properties of new (dihydro)pyranonaphthoquinones and their analogs, providing a potential application area for 2-(2-naphthyl)-1H-benzo[f]isoindole-1,3(2H)-dione in cancer research (Dang Thi et al., 2015).

Targeting Breast Cancer :Gilbert et al. (2020) identified a naphthalimide analogue, similar in structure to 2-(2-naphthyl)-1H-benzo[f]isoindole-1,3(2H)-dione, which selectively targets breast cancer via the arylhydrocarbon receptor pathway. This suggests potential biomedical applications of related compounds in targeting specific cancer types (Gilbert et al., 2020).

Antimicrobial Activity :Sakram et al. (2018) explored the microwave-assisted synthesis of novel 2-(4-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-diones and tested their antimicrobial activity. This highlights the potential of similar compounds like 2-(2-naphthyl)-1H-benzo[f]isoindole-1,3(2H)-dione in antimicrobial applications (Sakram et al., 2018).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-naphthalen-2-ylbenzo[f]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13NO2/c24-21-19-12-16-7-3-4-8-17(16)13-20(19)22(25)23(21)18-10-9-14-5-1-2-6-15(14)11-18/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDNOOGIBREOCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N3C(=O)C4=CC5=CC=CC=C5C=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(naphthalen-2-yl)-1H-benzo[f]isoindole-1,3(2H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

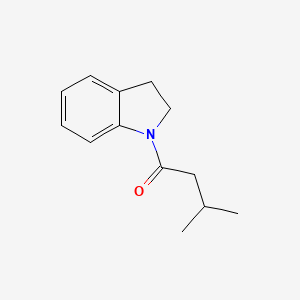

![2-methyl-4-[3-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5560651.png)

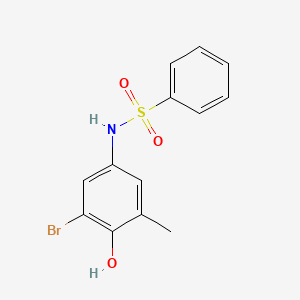

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(5-methyl-2-thienyl)ethanone](/img/structure/B5560677.png)

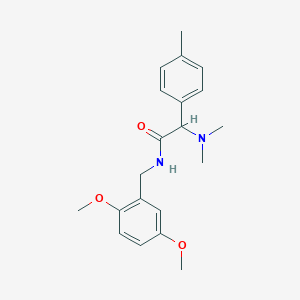

![4-[4-(2-phenoxypropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5560683.png)

![2-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-1-(2-furyl)-2-oxoethanone](/img/structure/B5560684.png)

![2-(3-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B5560691.png)

![N-[4-(cyanomethyl)phenyl]-2-(4-propylphenoxy)acetamide](/img/structure/B5560737.png)

![N-(2,4-dimethoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5560742.png)

![ethyl 3-[(1-phenyl-1H-pyrazol-3-yl)imino]butanoate](/img/structure/B5560746.png)

![ethyl {2-[2-(2-hydroxybenzoyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5560753.png)